
N-(2-(furan-2-il)-2-hidroxi-2-(tiofen-3-il)etil)-2-isopropil-1-metil-1H-imidazol-4-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide" is a complex molecule that appears to be a derivative of imidazole sulfonamide. Imidazole sulfonamides are a class of compounds known for their diverse range of biological activities, including potential therapeutic applications in cardiac electrophysiology and as detoxification agents for carcinogenic substances.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, the synthesis of related imidazole sulfonamides has been explored. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been described, indicating that the imidazol-1-yl moiety can be a key functional group for producing biological activity . The synthesis typically involves the formation of the imidazole ring followed by the introduction of the sulfonamide group. The synthesis process is crucial as it can affect the purity, yield, and pharmacological properties of the final compound.
Molecular Structure Analysis
The molecular structure of imidazole sulfonamides is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This ring is often substituted with various functional groups that can modulate the compound's properties. In the case of the compound under analysis, the imidazole ring is substituted with a methyl group and an isopropyl group, which could influence its binding affinity and solubility .
Chemical Reactions Analysis
Imidazole sulfonamides can undergo various chemical reactions, including conjugation with glutathione, which is a detoxification mechanism for toxic compounds. For example, the non-enzymatic reaction of an arylnitroso compound with glutathione resulted in the formation of a N-hydroxy-sulfonamide adduct, a new binding form between arylnitroso compounds and thiols . This suggests that the compound may also participate in similar detoxification reactions in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole sulfonamides, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of the imidazole ring contributes to the basicity of the compound, while the sulfonamide group can affect its acidity and hydrogen bonding capacity. These properties are important for the compound's biological activity and pharmacokinetics. For instance, the electrophysiological activity of N-substituted imidazolylbenzamides suggests that these compounds can interact with cardiac ion channels, potentially making them useful as class III antiarrhythmic agents .
Aplicaciones Científicas De Investigación
- Los derivados de tiofeno se han investigado por sus efectos antiinflamatorios. Este compuesto puede exhibir actividad antiinflamatoria, lo que lo hace relevante para las condiciones que involucran inflamación .
Propiedades Antiinflamatorias
Si desea más información sobre alguna aplicación específica o necesita detalles adicionales, no dude en preguntar
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-12(2)16-19-15(9-20(16)3)26(22,23)18-11-17(21,13-6-8-25-10-13)14-5-4-7-24-14/h4-10,12,18,21H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAQKBWAKSNPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

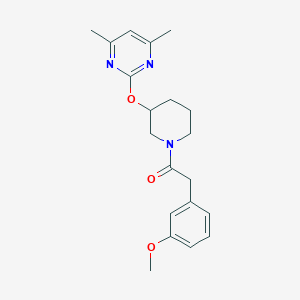

![N-(5-chloro-2-methoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
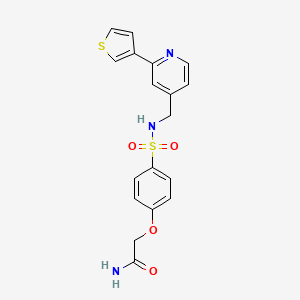
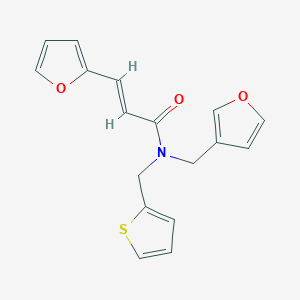
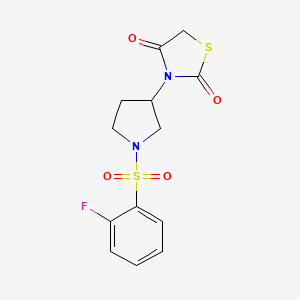
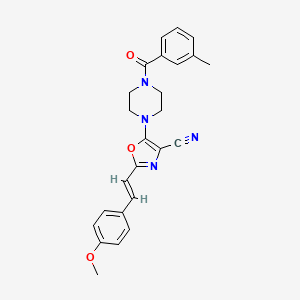

![N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516987.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2516990.png)
![N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2516991.png)


